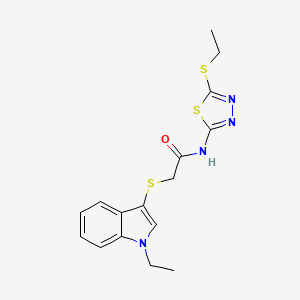

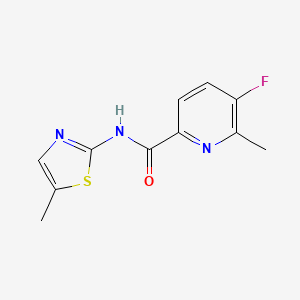

![molecular formula C24H23N5O B2977893 N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide CAS No. 900273-76-9](/img/structure/B2977893.png)

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide is an organic compound with a complex structure. It belongs to the class of tetrahydropyridines. While it lacks psychoactive effects itself, it serves as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is notorious for causing permanent symptoms of Parkinson’s disease by selectively destroying dopaminergic neurons in the substantia nigra of the brain .

Aplicaciones Científicas De Investigación

Cholinesterase Inhibition

Research by Riaz et al. (2020) focused on synthesizing derivatives of 1,2,4-triazole, closely related to the compound , for their potential in inhibiting cholinesterase. These compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), enzymes critical in neurotransmitter regulation (Riaz et al., 2020).

Anticancer Properties

Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally similar to the compound , and investigated their anticancer activity. The synthesized compounds displayed selectivity and significant apoptosis in cancer cell lines, indicating potential as anticancer agents (Evren et al., 2019).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) conducted a study involving the radiosynthesis of chloroacetanilide herbicide and dichloroacetamide, which are structurally related to the target compound. This study aimed to understand the metabolism and mode of action of these compounds (Latli & Casida, 1995).

Antimicrobial Activities

Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and evaluated their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, demonstrating the potential of similar compounds in antimicrobial applications (Baviskar et al., 2013).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes displayed significant antioxidant activity, highlighting the potential of similar compounds in developing antioxidant agents (Chkirate et al., 2019).

Safety And Hazards

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide is not directly toxic, but its lipophilic nature allows it to cross the blood–brain barrier. Once inside the brain, it undergoes enzymatic conversion to MPP+, which causes Parkinsonism symptoms. Acute MPTP poisoning can be mitigated by monoamine oxidase inhibitors (MAOIs) like selegiline, which prevent the conversion of MPTP to MPP+ .

Propiedades

IUPAC Name |

N-[4-[(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c1-15-22(17-7-4-3-5-8-17)24-27-21-10-6-9-20(21)23(29(24)28-15)26-19-13-11-18(12-14-19)25-16(2)30/h3-5,7-8,11-14,26H,6,9-10H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWMNUMPNSONNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

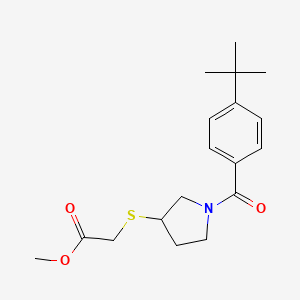

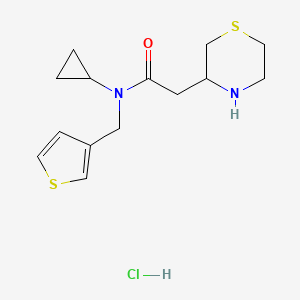

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2977817.png)

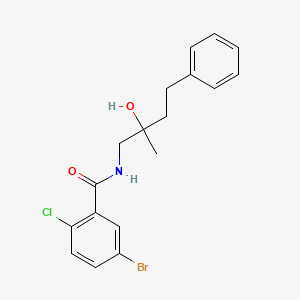

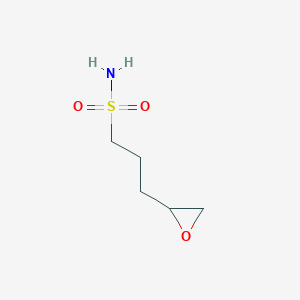

![N-(2,4-difluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2977820.png)

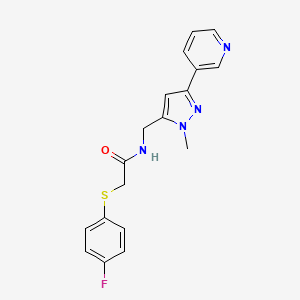

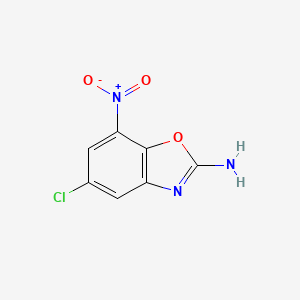

![N-(2-chlorophenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2977824.png)

![1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2977825.png)

![7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B2977831.png)